Cenicriviroc Mesylate (CVC) is a potent dual antagonist of C-C chemokine receptor type 5 (CCR5) and C-C chemokine receptor type 2 (CCR2) [, , , , , , , , , , , , , , , , , , , , , , , , , ]. Chemokine receptors play a crucial role in inflammatory processes and immune responses. CVC's ability to block both CCR5 and CCR2 makes it a valuable tool in researching diseases characterized by inflammation and immune system dysregulation.
Cenicriviroc mesylate is a dual antagonist of the C-C chemokine receptor type 2 and type 5. It is being developed by Takeda Pharmaceutical Company in collaboration with Tobira Therapeutics. The compound is classified as a small molecule drug candidate, specifically designed to inhibit the entry of viruses such as Human Immunodeficiency Virus into human cells by blocking these receptors . Its chemical structure is described as (S,E)-8-(4-(2-butoxyethoxy)phenyl)-1-(2-methylpropyl)-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)sulfinyl)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide .
The synthesis of cenicriviroc mesylate involves several steps that utilize various chemical reactions and purification techniques. According to patent literature, one method includes the following key steps:
The process emphasizes the importance of solvent choice and conditions such as temperature and concentration to optimize yield and purity.
Cenicriviroc mesylate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The core structure includes:
The compound's molecular formula is with a molecular weight of approximately 462.63 g/mol .
Cenicriviroc mesylate undergoes various chemical reactions during its synthesis and formulation processes. Key reactions include:
These reactions are carefully controlled to ensure high yields and purity levels necessary for clinical applications .
Cenicriviroc functions primarily as an antagonist for C-C chemokine receptors type 2 and type 5. Its mechanism involves:
This dual action makes cenicriviroc a promising candidate for treating both viral infections and fibrotic liver diseases.
Cenicriviroc mesylate exhibits several notable physical and chemical properties:
Cenicriviroc mesylate is primarily being investigated for its potential applications in:
Cenicriviroc mesylate (CVC) is a synthetic biphenyl small molecule that functions as a potent dual antagonist of C-C chemokine receptor types 2 and 5 (CCR2 and CCR5). These receptors belong to the class A G protein-coupled receptor (GPCR) family and share approximately 55% amino acid sequence homology in their transmembrane domains. CVC exhibits nanomolar binding affinity for both receptors, with half-maximal inhibitory concentration (IC50) values of 6.2 nM for CCR2 and 3.6 nM for CCR5 in human cell lines [9]. The molecular structure of CVC features a hydrophobic central region that inserts into the orthosteric binding pocket of CCR2 and CCR5, formed by transmembrane helices 3, 5, 6, and 7. Key interactions include:
Table 1: Comparative Binding Kinetics of Cenicriviroc Mesylate
Receptor | IC50 (nM) | Ki (nM) | Key Binding Residues |
---|---|---|---|
CCR2 | 6.2 | 0.45 | Glu291, Trp98, Tyr120 |
CCR5 | 3.6 | 0.24 | Glu283, Tyr108, Trp248 |
The differential binding kinetics arise from structural variations in the extracellular loop 2 (ECL2) region, where CCR5 contains a longer ECL2 that creates a more constrained binding pocket. This structural insight explains CVC's slightly higher affinity for CCR5 versus CCR2 [9].
CVC functions as a negative allosteric modulator of CCR2 and CCR5, inducing conformational changes that stabilize inactive receptor states. Unlike orthosteric inhibitors that compete directly with chemokine binding, CVC binds to a topographically distinct site near the intracellular G-protein coupling domain. This allosteric modulation:
The allosteric effect is quantified by the cooperativity factor (α), where α < 1 indicates negative cooperativity. For CVC, α values range from 0.2 to 0.4 for CCR5-CCL5 interactions and 0.3 to 0.5 for CCR2-CCL2 interactions, demonstrating strong negative allosteric modulation. This mechanism preserves basal signaling homeostasis while inhibiting pathological chemokine activation, reducing potential off-target effects compared to orthosteric antagonists [10].
CVC competitively disrupts interactions between CCR2/CCR5 and their primary ligands CCL2 (MCP-1) and CCL5 (RANTES). In vitro studies demonstrate:
The inhibition follows non-competitive kinetics at physiological chemokine concentrations (>10 nM), evidenced by decreased Vmax without significant alteration of Km values. This occurs because CVC binding induces conformational changes that reduce chemokine-binding site accessibility rather than directly competing for identical residues. At supraphysiological chemokine concentrations (>100 nM), inhibition shifts toward mixed-type kinetics as saturation occurs [6].
Table 2: Functional Inhibition of Chemokine-Induced Responses by Cenicriviroc
Functional Response | Ligand Concentration | CVC IC50 | Max Inhibition |
---|---|---|---|
Monocyte chemotaxis | 10 nM CCL2 | 15.3 nM | 98% |
T-cell migration | 25 nM CCL5 | 8.7 nM | 95% |
Calcium flux | 50 nM CCL2 | 22.1 nM | 92% |
ERK phosphorylation | 100 nM CCL5 | 11.4 nM | 89% |
CVC profoundly inhibits CCR2/CCR5-mediated intracellular calcium ([Ca2+]i) mobilization, a primary signaling event triggering inflammatory responses. In human monocytes:
The molecular mechanism involves disruption of Gαq/11 coupling to CCR2/CCR5, reducing phospholipase C-β (PLC-β) activation. This inhibition decreases inositol trisphosphate (IP3) production by 70-80%, limiting endoplasmic reticulum calcium release. Consequently, downstream effects include:
Notably, CVC specifically targets chemokine-induced calcium signaling without affecting calcium mobilization via unrelated receptors (e.g., PAF receptor or ATP-gated channels), demonstrating its pathway-selective activity. In hepatic stellate cells, this translates to 60-75% inhibition of TGF-β1 production and 40-60% reduction in collagen type I synthesis [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7